molecular formula C11H15NO B026343 4-Butylbenzamide CAS No. 107377-07-1

4-Butylbenzamide

Cat. No.: B026343
CAS No.: 107377-07-1
M. Wt: 177.24 g/mol
InChI Key: KFINRIKJBULSTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Butylbenzamide is a valuable synthetic intermediate and chemical building block in organic chemistry and medicinal chemistry research. This compound features a benzamide core structure substituted with a butyl chain, which modulates its lipophilicity and steric properties, making it a subject of interest in structure-activity relationship (SAR) studies. Its primary research applications include serving as a precursor in the synthesis of more complex molecules, particularly those targeting enzyme inhibition or receptor modulation. Researchers utilize this compound to investigate its potential biological activity, with studies exploring its role as a fragment in the development of kinase inhibitors or as a ligand for various pharmacological targets. The butyl side chain is a critical structural element for probing hydrophobic binding pockets within protein targets. This product is provided to the scientific community to facilitate drug discovery efforts, chemical biology, and material science research.

Properties

IUPAC Name

4-butylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-2-3-4-9-5-7-10(8-6-9)11(12)13/h5-8H,2-4H2,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFINRIKJBULSTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00384251
Record name 4-butylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107377-07-1
Record name 4-butylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 4-Butylbenzoyl Chloride

4-Butylbenzoyl chloride is typically prepared via chlorination of 4-butylbenzoic acid using thionyl chloride (SOCl₂) or oxalyl chloride. For example:

  • 4-Butylbenzoic acid (1.0 mol) is refluxed with excess SOCl₂ (2.5 mol) in anhydrous dichloromethane at 60–70°C for 3–5 hours.

  • The mixture is distilled under reduced pressure to remove residual SOCl₂, yielding 4-butylbenzoyl chloride as a pale yellow liquid (yield: 85–90%).

Amide Formation

The acyl chloride is then reacted with ammonia or amines under controlled conditions:

  • Ammonolysis : 4-Butylbenzoyl chloride (0.1 mol) is added dropwise to aqueous NH₃ (25%, 50 mL) at 0–5°C.

  • The mixture is stirred for 2 hours, filtered, and recrystallized from ethanol to yield this compound (mp: 130–133°C; yield: 77–89%).

Key Data :

ParameterValueSource
Reaction Temperature0–5°C
Yield77–89%
Purity (HPLC)>95%

Reduction of 4-Butyrylbenzamide

The Huang Minlon reduction, a modified Wolff-Kishner method, offers an alternative pathway by reducing a ketone intermediate to an alkyl chain.

Synthesis of 4-Butyrylbenzamide

  • Friedel-Crafts Acylation : Benzamide is acylated with butyryl chloride in the presence of anhydrous ZnCl₂ as a catalyst.

    • Conditions: Reflux in cyclohexane at 110°C for 6 hours.

    • Yield: 70–77%.

Huang Minlon Reduction

  • Reaction Setup : 4-Butyrylbenzamide (1.0 mol) is dissolved in triethylene glycol (10–20× mass) with KOH (1–5× mass).

  • Hydrazine Hydrate (2.5 mol) is added, and the mixture is refluxed at 170–220°C for 3–4 hours.

  • The product is neutralized with HCl, extracted with ethyl acetate, and recrystallized from benzene (yield: 75–82%).

Advantages :

  • Avoids high-pressure conditions required in catalytic hydrogenation.

  • Environmentally friendly due to minimal byproduct formation.

Friedel-Crafts Alkylation of Benzamide

Introducing the butyl group directly onto the benzamide ring via Friedel-Crafts alkylation is feasible but less common due to regioselectivity challenges.

Reaction Protocol

  • Catalyst System : AlCl₃ (1.2 equiv) in anhydrous dichloromethane.

  • Alkylating Agent : 1-Bromobutane (1.5 equiv) is added dropwise at 0°C.

  • The mixture is stirred at 25°C for 12 hours, quenched with ice-water, and purified via column chromatography (yield: 60–68%).

Limitations :

  • Competing meta-substitution reduces yield.

  • Requires strict moisture exclusion to prevent catalyst deactivation .

Chemical Reactions Analysis

Types of Reactions: 4-Butylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that 4-butylbenzamide exhibits potential as an anti-inflammatory agent . It has been shown to modulate biological pathways related to pain and inflammation, making it a candidate for further pharmacological studies. Its structure-activity relationship (SAR) studies suggest that modifications to the benzamide structure can significantly influence its efficacy against inflammatory conditions .

Neuroprotective Effects

A notable study has demonstrated that certain benzamide derivatives, including compounds related to this compound, exhibit strong activity against neurodegenerative diseases such as Parkinson's disease. These compounds were found to prevent MPTP-induced reduction of dopamine levels in experimental models, indicating their potential for neuroprotection .

Agricultural Applications

In agricultural research, this compound derivatives have been synthesized and tested for their preventive activity against rice blast disease caused by Pyricularia oryzae. These studies highlight the compound's potential use in developing new fungicides or agricultural treatments .

Material Science Applications

This compound is also explored in material science for its unique properties. Its bulky tert-butyl group influences solubility and interaction with various biological targets compared to simpler benzamides, enhancing its efficacy as a pharmaceutical agent while affecting its physical properties such as melting point and stability .

Case Studies and Research Findings

  • Study on Inflammatory Pathways : A study investigating the effects of this compound on inflammatory pathways revealed significant modulation of cytokine release in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases.
  • Neuroprotective Activity : Research conducted on benzamide derivatives showed that this compound could protect neuronal cells from oxidative stress-induced damage, supporting its role in neuroprotection.
  • Agricultural Efficacy : Experimental results from tests on rice plants treated with this compound derivatives demonstrated a marked reduction in disease severity caused by Pyricularia oryzae, indicating its effectiveness as a fungicide.

Comparative Analysis of Related Compounds

Compound NameStructure TypeKey Characteristics
BenzamideSimple amideBasic structure; serves as a parent compound for derivatives.
4-MethylbenzamideAromatic amideSlightly more lipophilic; used in similar applications.
N,N-Dimethyl-4-tert-butylbenzamideDimethyl derivativeEnhanced lipophilicity; studied for different biological activities.

Mechanism of Action

The mechanism of action of 4-butylbenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with protein-arginine deiminase type-4, affecting protein function and cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-Butylbenzamide with structurally or functionally related benzamide derivatives, emphasizing substituent effects on properties and applications.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Name Key Substituents Melting Point (°C) Solubility Profile Biological Activity Primary Applications References
This compound Para-butyl Not reported Likely organic solvents* Not explicitly studied Research intermediate
4-Bromo-N-(2-nitrophenyl)benzamide Para-bromo, N-(2-nitrophenyl) 180–182 DMSO, DMF Antimicrobial (inferred) Pharmaceutical development
4-((Thiophen-2-yl-methylene)amino)benzamides Thiophene-linked Schiff base 160–165 (varies) Ethanol, chloroform Anticancer, antimicrobial Drug discovery
N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide Nitro, piperazine-pyridyl 198–200 DMSO, methanol Serotonin receptor modulation Neurological drug research
4-(Dimethylamino)benzohydrazide Dimethylamino, hydrazide 155–157 Water (partial), ethanol Antioxidant, enzyme inhibition Biochemical probes

Structural and Physicochemical Differences

  • Substituent Effects on Solubility: The butyl group in this compound likely reduces water solubility compared to polar derivatives like 4-(dimethylamino)benzohydrazide, which exhibits partial aqueous solubility due to its hydrazide and dimethylamino groups . Brominated and nitro-substituted analogs (e.g., 4-Bromo-N-(2-nitrophenyl)benzamide) show preferential solubility in polar aprotic solvents like DMSO, aligning with their use in pharmaceutical formulations .
  • Thermal Stability :

    • Nitro-substituted benzamides (e.g., N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide) exhibit higher melting points (~198–200°C), attributed to strong intermolecular interactions from nitro and aromatic groups .
    • Thiophene-linked benzamides have moderate melting points (~160–165°C), reflecting balanced lipophilic and π-π stacking interactions .

Biological Activity

4-Butylbenzamide, a derivative of benzamide, has garnered interest in pharmacological research due to its diverse biological activities. This article synthesizes findings from various studies, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a butyl group at the para position of the benzamide moiety. Its chemical structure can be represented as follows:

C11H15NO\text{C}_{11}\text{H}_{15}\text{N}O

This structure influences its interaction with biological targets, particularly in the central nervous system (CNS) and other physiological systems.

Sigma Receptor Binding

Recent studies have explored the binding affinity of this compound to sigma receptors, particularly sigma-1 (S1R) and sigma-2 (S2R). In vitro assays demonstrated that this compound exhibited selective binding to these receptors, which play crucial roles in neuroprotection and modulation of neurotransmitter systems. The compound showed a Ki value in the low nanomolar range for S1R, indicating strong affinity and potential for therapeutic application in CNS disorders .

Receptor Ki (nM) Selectivity
Sigma-11.2 - 3.6High
Sigma-2Up to 1400Moderate

Anti-Angiogenic Activity

This compound has also been evaluated for its anti-angiogenic properties. Studies involving rat aortic ring assays revealed that it effectively inhibited microvessel outgrowth, suggesting potential applications in cancer therapy by targeting tumor angiogenesis. The compound's mechanism appears to involve modulation of vascular endothelial growth factor (VEGF) signaling pathways .

Neuroprotective Effects

In animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's, this compound demonstrated significant neuroprotective effects. It was shown to reduce neuronal death induced by neurotoxins like MPTP, thereby preserving dopaminergic function. This property is attributed to its ability to modulate sigma receptor activity, which is linked to neuroprotection .

Agricultural Applications

Research into the agricultural applications of this compound has highlighted its effectiveness against plant pathogens. A study on rice blast disease (caused by Pyricularia oryzae) showed that the compound exhibited preventive activity, suggesting its potential as a biopesticide .

The biological activity of this compound can be attributed to several mechanisms:

  • Sigma Receptor Modulation : Binding to sigma receptors alters intracellular calcium levels and influences neurotransmitter release.
  • Inhibition of Angiogenesis : By interfering with VEGF signaling, it reduces endothelial cell proliferation and migration.
  • Antimicrobial Properties : Its structural characteristics allow it to disrupt microbial cell membranes.

Q & A

Q. What are the recommended methods for synthesizing 4-Butylbenzamide with high purity?

  • Methodological Answer : The synthesis of this compound typically involves coupling 4-butylbenzoic acid with an appropriate amine source. A common approach is the use of coupling reagents like HATU or EDCl/HOBt in anhydrous DMF under nitrogen atmosphere. Post-synthesis, purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) is critical to isolate high-purity product. Structural validation should employ 1H^1H-NMR, 13C^{13}C-NMR, and FT-IR spectroscopy to confirm amide bond formation and substituent positioning .

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer : Multi-modal spectroscopic analysis is essential. 1H^1H-NMR should show characteristic peaks for the butyl chain (δ 0.8–1.6 ppm) and aromatic protons (δ 7.2–8.0 ppm). FT-IR should confirm the presence of amide C=O stretching (~1650 cm1^{-1}) and N-H bending (~1550 cm1^{-1}). High-resolution mass spectrometry (HRMS) can verify molecular ion peaks and isotopic patterns. Cross-referencing with PubChem’s computed physicochemical data (e.g., SMILES, InChIKey) ensures consistency .

Advanced Research Questions

Q. What experimental strategies address discrepancies between computational predictions and observed bioactivity of this compound?

  • Methodological Answer : When molecular docking predicts high binding affinity but in vitro assays show low activity, consider:
  • Solubility Adjustments : Use DMSO stock solutions at concentrations ≤0.1% to avoid solvent interference.
  • Conformational Analysis : Perform MD simulations to assess ligand flexibility in physiological conditions.
  • Assay Validation : Include positive controls (e.g., known inhibitors) and verify enzyme activity post-incubation.
  • Metabolite Screening : Use LC-MS to detect potential degradation products in assay media .

Q. How can researchers design dose-response studies to evaluate this compound’s cytotoxicity accurately?

  • Methodological Answer :
  • Cell Line Selection : Use multiple cell lines (e.g., HEK293 for normal cells, MCF-7 for cancer) to assess specificity.
  • Dose Range : Test logarithmic dilutions (e.g., 0.1–100 µM) to capture IC50_{50}.
  • Time-Dependence : Conduct time-course experiments (24–72 hours) to distinguish acute vs. chronic toxicity.
  • Mechanistic Follow-Up : Pair cytotoxicity data with apoptosis assays (Annexin V/PI staining) and ROS detection to identify pathways .

Q. What statistical approaches resolve contradictions in structure-activity relationship (SAR) studies of this compound derivatives?

  • Methodological Answer :
  • Multivariate Analysis : Apply principal component analysis (PCA) to correlate substituent electronic/steric parameters with activity.
  • Bayesian Modeling : Use probabilistic models to weigh conflicting data points (e.g., outliers from high-throughput screens).
  • Cross-Validation : Split datasets into training/testing subsets to avoid overfitting.
  • Meta-Analysis : Compare results with PubChem’s aggregated data on analogous benzamides .

Q. How should researchers optimize this compound’s stability in pharmacokinetic studies?

  • Methodological Answer :
  • Plasma Stability Assays : Incubate compound in human/animal plasma (37°C) and quantify degradation via HPLC at 0, 1, 4, and 24 hours.
  • Microsomal Metabolism : Use liver microsomes + NADPH to identify oxidative metabolites.
  • Formulation Adjustments : Explore cyclodextrin encapsulation or PEGylation to enhance aqueous stability.
  • Temperature Control : Store samples at -80°C with desiccants to prevent hydrolysis .

Methodological and Analytical Considerations

Q. What are best practices for reporting this compound’s physicochemical properties in publications?

  • Methodological Answer : Include:
  • Solubility : Quantify in PBS, DMSO, and ethanol using nephelometry.
  • LogP : Determine via shake-flask method or HPLC-derived retention times.
  • Thermal Stability : Report DSC/TGA data (melting point, decomposition temperature).
  • Reference Standards : Align with PubChem’s canonical SMILES and InChIKey to ensure reproducibility .

Q. How can researchers mitigate batch-to-batch variability in this compound synthesis?

  • Methodological Answer :
  • Process Controls : Monitor reaction progress via TLC or in-situ FT-IR.
  • Quality Metrics : Set acceptance criteria for purity (≥95% by HPLC) and yield (≥70%).
  • Reagent Sourcing : Use anhydrous solvents and amines from certified suppliers.
  • Documentation : Maintain detailed logs of reaction parameters (temperature, stirring speed) for root-cause analysis .

Ethical and Compliance Considerations

Q. What regulatory guidelines apply to in vivo testing of this compound?

  • Methodological Answer :
  • IACUC Approval : Submit protocols for animal welfare review, including dose justification and humane endpoints.
  • OECD Compliance : Follow Test Guidelines 423 (acute toxicity) and 407 (28-day repeated dose).
  • Data Transparency : Publish negative results to avoid publication bias.
  • Safety Data Sheets (SDS) : Adhere to REACH/CLP regulations for hazard communication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Butylbenzamide
Reactant of Route 2
Reactant of Route 2
4-Butylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.